

Molecular structure and formula of 1-Chloro-3,3-dimethylbutane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloro-3,3-dimethylbutane

Cat. No.: B046724

[Get Quote](#)

An In-depth Technical Guide to 1-Chloro-3,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characteristics of **1-Chloro-3,3-dimethylbutane** (Neohexyl Chloride). This monochlorinated alkane serves as a crucial intermediate in various synthetic applications, including the production of pharmaceuticals and agrochemicals.^[1] This document consolidates its physical and chemical data, provides a detailed experimental protocol for its synthesis from 3,3-dimethyl-1-butanol, and offers an analysis of its key spectral features. All quantitative data is presented in structured tables for clarity and comparative purposes.

Molecular Structure and Identification

1-Chloro-3,3-dimethylbutane is a structural isomer of chlorohexane. It features a neopentyl core structure, which consists of a quaternary carbon bonded to three methyl groups and a methylene group, with a chlorine atom attached to the terminal carbon of the ethyl substituent.

- IUPAC Name: **1-chloro-3,3-dimethylbutane**^[2]
- Synonyms: Neohexyl Chloride, 3,3-Dimethylbutyl Chloride^{[2][3]}

- Molecular Formula: C₆H₁₃Cl[1][2][3]
- Molecular Weight: 120.62 g/mol [1][2]
- CAS Number: 2855-08-5[1][3]
- SMILES: CC(C)(C)CCCl[2]
- InChI Key: XGCKOSFYXBAPQM-UHFFFAOYSA-N[1][2]

Physicochemical Properties

1-Chloro-3,3-dimethylbutane is a colorless liquid at room temperature.[2] It is characterized by its insolubility in water and miscibility with common organic solvents such as ethanol and ether. Key physical properties are summarized in Table 1.

Property	Value	Reference(s)
Appearance	Colorless liquid	[2]
Density	0.867 g/cm ³ at 20°C	[2]
Boiling Point	114.4 °C at 760 mmHg	[2]
Melting Point	< -100 °C	[2]
Flash Point	19 °C	
Refractive Index	1.417 - 1.420 at 20°C	
Vapor Pressure	23.6 mmHg at 25°C	[2]
Solubility	Insoluble in water; Miscible with ethanol, ether	

Synthesis of 1-Chloro-3,3-dimethylbutane

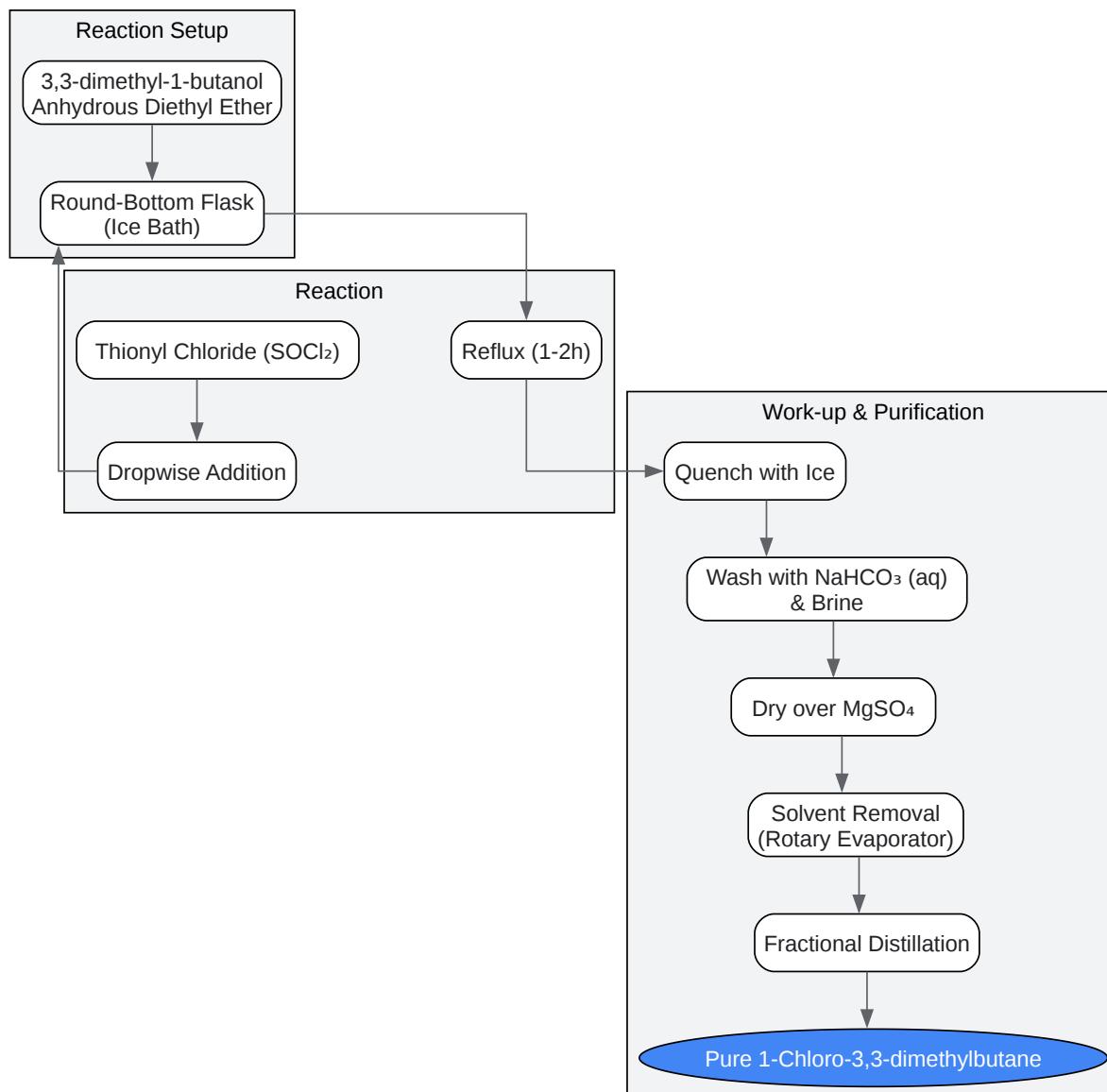
A common and efficient laboratory method for the preparation of **1-Chloro-3,3-dimethylbutane** is the chlorination of the corresponding primary alcohol, 3,3-dimethyl-1-butanol, using thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group is converted into a better leaving group, which is subsequently displaced by a

chloride ion. The byproducts of the reaction, sulfur dioxide (SO_2) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.

Experimental Protocol: Synthesis from 3,3-dimethyl-1-butanol

Materials:

- 3,3-dimethyl-1-butanol
- Thionyl chloride (SOCl_2)
- Pyridine (optional, as a catalyst and HCl scavenger)
- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.


Procedure:

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser (with a drying tube or inert gas inlet), and a dropping funnel, place 3,3-dimethyl-1-butanol (1.0 equivalent) dissolved in anhydrous diethyl ether.
- Addition of Thionyl Chloride: Cool the flask in an ice bath. Add thionyl chloride (1.1 to 1.5 equivalents) to the dropping funnel. Add the thionyl chloride dropwise to the stirred alcohol solution over 30-60 minutes. If pyridine is used, it can be added to the alcohol solution before the addition of thionyl chloride.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction mixture can then be gently refluxed for 1-2 hours to

ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture over crushed ice to quench the excess thionyl chloride. Transfer the mixture to a separatory funnel.
- Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent. Remove the diethyl ether using a rotary evaporator.
- Purification: The crude product can be purified by fractional distillation to yield pure **1-Chloro-3,3-dimethylbutane**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-Chloro-3,3-dimethylbutane**.

Spectroscopic Data and Analysis

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **1-Chloro-3,3-dimethylbutane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments in the molecule.

- A singlet for the nine equivalent protons of the three methyl groups on the quaternary carbon.
- A triplet for the two protons on the carbon adjacent to the chlorine atom (C1).
- A triplet for the two protons on the carbon adjacent to the quaternary carbon (C2).

¹³C NMR: The carbon NMR spectrum is expected to show four signals, one for each unique carbon atom.

- A signal for the three equivalent methyl carbons.
- A signal for the quaternary carbon (C3).
- A signal for the methylene carbon adjacent to the quaternary carbon (C2).
- A signal for the methylene carbon bonded to the chlorine atom (C1), which would be the most downfield of the aliphatic signals due to the deshielding effect of the chlorine.

Carbon Position	Predicted ¹³ C Shift (ppm)
C1 (-CH ₂ Cl)	~45
C2 (-CH ₂ -)	~50
C3 (-C(CH ₃) ₃)	~30
C4 (-CH ₃)	~29

Note: The predicted shifts are estimates and actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry (MS)

The electron ionization mass spectrum of **1-Chloro-3,3-dimethylbutane** provides key information about its molecular weight and fragmentation pattern.

- Molecular Ion (M^+):** The molecular ion peak is expected at m/z 120. Due to the natural abundance of chlorine isotopes (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio), a smaller peak (the $M+2$ peak) is observed at m/z 122, with an intensity of about one-third of the M^+ peak.
- Major Fragments:** The most significant fragmentation is the loss of a tert-butyl radical ($\bullet\text{C}(\text{CH}_3)_3$, 57 Da) via cleavage of the C2-C3 bond, leading to the formation of a $[\text{CH}_2\text{CH}_2\text{Cl}]^+$ fragment. This results in characteristic peaks at m/z 63 (for ^{35}Cl) and m/z 65 (for ^{37}Cl). Another prominent peak is observed at m/z 57, corresponding to the stable tert-butyl cation $[\text{C}(\text{CH}_3)_3]^+$. Loss of HCl from the molecular ion can also lead to a peak at m/z 84.

m/z	Proposed Fragment Ion	Notes
122	$[\text{C}_6\text{H}_{13}^{37}\text{Cl}]^+$	$M+2$ Peak
120	$[\text{C}_6\text{H}_{13}^{35}\text{Cl}]^+$	Molecular Ion (M^+)
84	$[\text{C}_6\text{H}_{12}]^+$	Loss of HCl
65	$[\text{C}_2\text{H}_4^{37}\text{Cl}]^+$	Loss of $\bullet\text{C}(\text{CH}_3)_3$
63	$[\text{C}_2\text{H}_4^{35}\text{Cl}]^+$	Loss of $\bullet\text{C}(\text{CH}_3)_3$
57	$[\text{C}(\text{CH}_3)_3]^+$	tert-butyl cation (Base Peak)

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.[\[1\]](#)

- C-H Stretching:** Strong absorptions in the $2870\text{-}2960\text{ cm}^{-1}$ region are characteristic of the C-H stretching vibrations of the methyl and methylene groups.

- C-H Bending: Absorptions around 1470 cm^{-1} and 1370 cm^{-1} correspond to the C-H bending vibrations. The peak at $\sim 1370\text{ cm}^{-1}$ is often sharp and indicative of the tert-butyl group.
- C-Cl Stretching: The characteristic absorption for the C-Cl bond stretch is typically found in the fingerprint region, usually between $650\text{-}750\text{ cm}^{-1}$.

Applications and Reactivity

1-Chloro-3,3-dimethylbutane is a valuable building block in organic synthesis.^[2] Its primary use is as an intermediate in the production of more complex molecules for the pharmaceutical and agrochemical industries.^[2] The presence of the chloroalkane functional group allows it to undergo nucleophilic substitution and elimination reactions, making it a versatile precursor for introducing the neohexyl group into various molecular scaffolds.^[2] For instance, it is a key raw material for the synthesis of 3,3-dimethylbutyraldehyde.^[2]

Safety and Handling

1-Chloro-3,3-dimethylbutane is classified as a flammable liquid. It is also considered to have acute toxicity and can cause skin and eye irritation. Appropriate safety precautions, such as working in a well-ventilated fume hood and wearing personal protective equipment (gloves, safety glasses), should be strictly followed. It should be stored in a cool, dry, well-ventilated area away from sources of ignition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butane, 1-chloro-3,3-dimethyl- [webbook.nist.gov]
- 2. 1-Chloro-3,3-dimethylbutane | C₆H₁₃Cl | CID 76111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Butane, 1-chloro-3,3-dimethyl- [webbook.nist.gov]

- To cite this document: BenchChem. [Molecular structure and formula of 1-Chloro-3,3-dimethylbutane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b046724#molecular-structure-and-formula-of-1-chloro-3,3-dimethylbutane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com